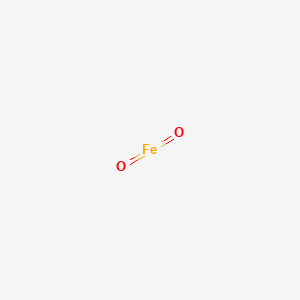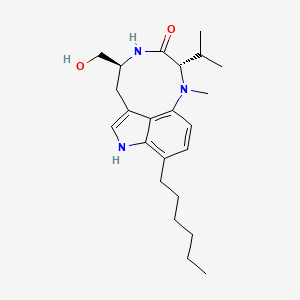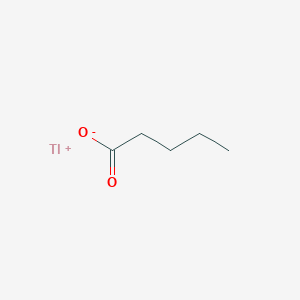
Thallium(1+) pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium(1+) pentanoate is a chemical compound with the formula C₅H₉O₂Tl. It is a salt formed from thallium and pentanoic acid. Thallium is a heavy metal known for its toxicity and various industrial applications. Pentanoic acid, also known as valeric acid, is a carboxylic acid with a five-carbon chain. The combination of these two components results in this compound, which has unique properties and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Thallium(1+) pentanoate can be synthesized through the reaction of thallium(I) hydroxide with pentanoic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolving thallium(I) hydroxide in water to form a thallium(I) hydroxide solution.
- Adding pentanoic acid to the solution while stirring.
- Allowing the reaction to proceed at room temperature until the formation of this compound is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and pentanoic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards.
化学反応の分析
Types of Reactions
Thallium(1+) pentanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The pentanoate group can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and chlorine.
Reduction: Reducing agents such as sulfur dioxide and hydrogen sulfide can be used.
Substitution: Ligands like halides (chloride, bromide, iodide) can replace the pentanoate group.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: Thallium halides like thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide.
科学的研究の応用
Thallium(1+) pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving thallium’s effects on biological systems.
Medicine: Investigated for its potential use in diagnostic imaging and treatment of certain medical conditions.
Industry: Utilized in the production of specialized materials and compounds.
作用機序
Thallium(1+) pentanoate exerts its effects through the interaction of thallium ions with biological molecules. Thallium ions can mimic potassium ions, interfering with cellular processes such as energy production and ion transport. This leads to the inhibition of enzymes like Na+/K±ATPase, disrupting cellular homeostasis and causing toxicity.
類似化合物との比較
Similar Compounds
- Thallium(I) acetate
- Thallium(I) formate
- Thallium(I) propionate
Comparison
Thallium(1+) pentanoate is unique due to its specific pentanoate ligand, which imparts distinct chemical properties compared to other thallium(I) carboxylates. The length of the carbon chain in the pentanoate group influences the compound’s solubility, reactivity, and biological interactions.
特性
CAS番号 |
34244-89-8 |
|---|---|
分子式 |
C5H9O2Tl |
分子量 |
305.51 g/mol |
IUPAC名 |
pentanoate;thallium(1+) |
InChI |
InChI=1S/C5H10O2.Tl/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChIキー |
PSALHIODCWGMMB-UHFFFAOYSA-M |
正規SMILES |
CCCCC(=O)[O-].[Tl+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
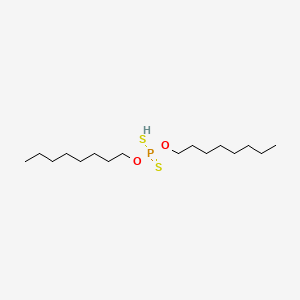
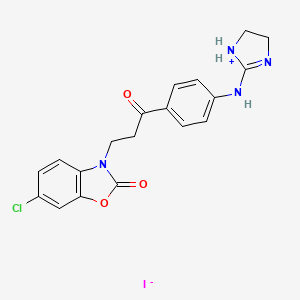
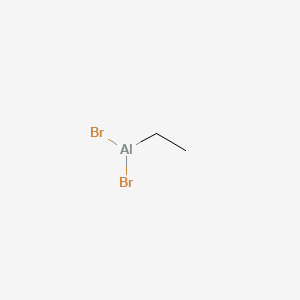

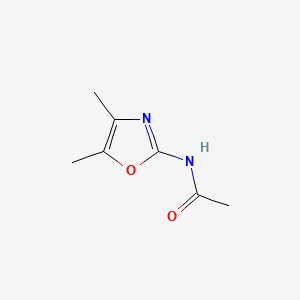


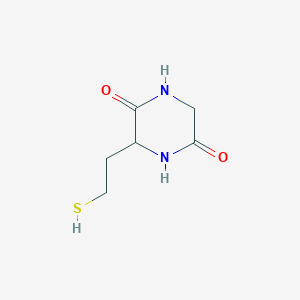
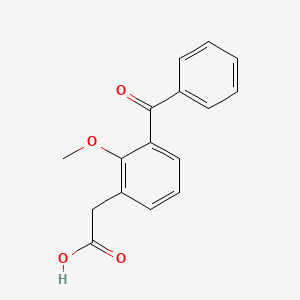

![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
